![molecular formula C15H14ClNO4 B11070869 3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B11070869.png)
3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-3-(2-FURYL)PROPANOIC ACID is an organic compound that features a complex structure with a chlorophenyl group, a furan ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-3-(2-FURYL)PROPANOIC ACID typically involves multiple steps:
Formation of the Chlorophenyl Acetyl Intermediate: This step involves the acylation of 4-chlorophenyl acetic acid using an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Coupling with Furan Derivative: The intermediate is then coupled with a furan derivative under conditions that promote amide bond formation. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Acidification: The final step involves the hydrolysis of the ester group to yield the propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-3-(2-FURYL)PROPANOIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of chlorophenyl and furan derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-3-(2-FURYL)PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl group could be involved in hydrophobic interactions, while the furan ring might participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
3-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-3-(2-FURYL)PROPANOIC ACID: Similar structure but with a bromine atom instead of chlorine.
3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-3-(2-FURYL)PROPANOIC ACID: Contains a methoxy group instead of chlorine.
Uniqueness: The presence of the chlorine atom in 3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-3-(2-FURYL)PROPANOIC ACID can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C15H14ClNO4 |
|---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C15H14ClNO4/c16-11-5-3-10(4-6-11)8-14(18)17-12(9-15(19)20)13-2-1-7-21-13/h1-7,12H,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
SQUSPJDGUIRXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11070795.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11070811.png)
![4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11070816.png)
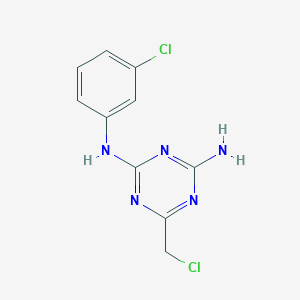
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11070821.png)
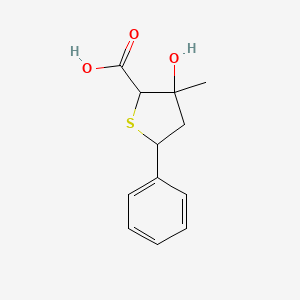
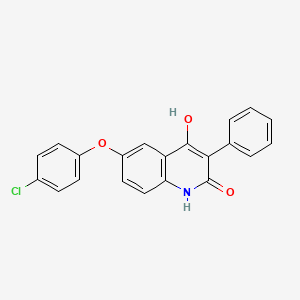
![ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11070837.png)
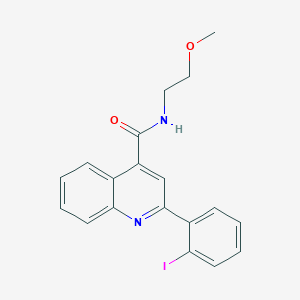
![methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11070845.png)
![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11070852.png)
![methyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11070854.png)
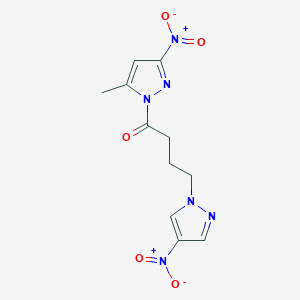
![Indol-2-one, 5-[4-(furan-2-carbonyl)piperazine-1-sulfonyl]-1-methyl-1,3-dihydro-](/img/structure/B11070866.png)
